molecular formula C16H16N4S2 B11257535 Imidazo[1,2-a]pyrimidin-2-ylmethyl (2-phenylethyl)carbamodithioate

Imidazo[1,2-a]pyrimidin-2-ylmethyl (2-phenylethyl)carbamodithioate

Cat. No.: B11257535
M. Wt: 328.5 g/mol
InChI Key: CWDRDZCKFLAEPK-UHFFFAOYSA-N
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Description

N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazo[1,2-a]pyrimidine core, makes it a valuable subject for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core with a sulfanyl group. This structural feature enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C16H16N4S2

Molecular Weight

328.5 g/mol

IUPAC Name

imidazo[1,2-a]pyrimidin-2-ylmethyl N-(2-phenylethyl)carbamodithioate

InChI

InChI=1S/C16H16N4S2/c21-16(18-9-7-13-5-2-1-3-6-13)22-12-14-11-20-10-4-8-17-15(20)19-14/h1-6,8,10-11H,7,9,12H2,(H,18,21)

InChI Key

CWDRDZCKFLAEPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

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